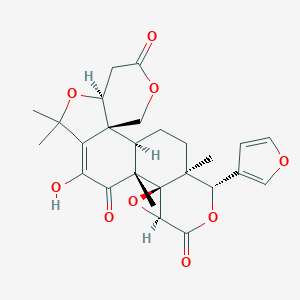
Manool
Overview
Description
Manool is a labdane diterpenoid . It is a natural product found in Salvia officinalis and other organisms .
Synthesis Analysis
Manool can be synthesized using retrosynthesis analysis. This method mainly contains Diels-Alder reaction and Grignard reaction . The SN2 and volume issue are used to control the spatial configuration . The synthesis of manool shows high atom economy and the organic reagents are of low toxicity .
Molecular Structure Analysis
Manool has a molecular formula of C20H34O . Its average mass is 290.483 Da and its monoisotopic mass is 290.260956 Da .
Chemical Reactions Analysis
Manool has shown to exert preventive effects on chromosomal damage and pre-neoplastic lesions . It significantly reduced the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .
Physical And Chemical Properties Analysis
Manool has a molecular weight of 290.5 g/mol . It is a labdane diterpenoid and a tertiary alcohol .
Scientific Research Applications
Genotoxicity Reduction
Manool has been shown to significantly reduce the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells, which are a type of Chinese hamster lung cells. This suggests that Manool could have protective effects against genotoxic agents .
Anticancer Potential
Research indicates that Manool exhibits cytotoxicity and selectivity against different cancer cell lines, including murine melanoma (B16F10), human breast adenocarcinoma (MCF-7), human cervical adenocarcinoma (HeLa), human hepatocellular carcinoma (HepG2), and various human glioblastoma cell lines .
Synthesis of Natural Products
Manool is used as a starting material in the synthesis of natural products, particularly in the creation of C-15 sesquiterpenes. The chiral bicyclic portion of Manool is utilized after removing the side chain, showcasing its versatility in organic synthesis .
Mechanism of Action
Target of Action
Manool, a diterpene derived from Salvia officinalis, primarily targets cells undergoing genotoxic stress . It has shown to exert preventive effects on chromosomal damage and preneoplastic lesions .
Mode of Action
Manool interacts with its targets by reducing the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells . . This suggests that Manool selectively interacts with certain types of genotoxic stressors.
Biochemical Pathways
Manool’s mode of action involves anti-inflammatory pathways . It has been observed to affect nitric oxide (NO) production and the expression of the NF-kB gene . At high concentrations, Manool significantly increases NO production . In a prophylactic treatment model, manool was able to significantly reduce no levels produced by macrophages stimulated with lipopolysaccharide .
Pharmacokinetics
It is known that manool is a hydroxylated labdane-type diterpene, one of the major compounds found in sage essential oil .
Result of Action
Manool exhibits antigenotoxic and anticarcinogenic effects . Mice receiving Manool exhibited a significant reduction in DXR-induced chromosomal damage . Furthermore, the anticarcinogenic effect of Manool was also observed against chemically induced preneoplastic lesions in rat colon .
Safety and Hazards
Future Directions
Amyris has developed a renewable solution to help protect the Manoao pine species, as well as ensure a reliable supply of Manool for the future . Using a fermentation-based approach, Amyris can provide the fragrance industry with a source of Manool that is not reliant on the Manoao pine tree and therefore has zero impact on New Zealand’s biodiversity .
properties
IUPAC Name |
(3R)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECREIRZLPLYDM-QGZVKYPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manool | |
CAS RN |
596-85-0 | |
| Record name | Manool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-methyl-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]pent-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.165.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANOOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5PJ0PV00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)












